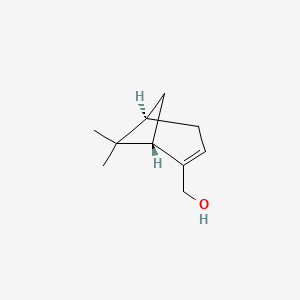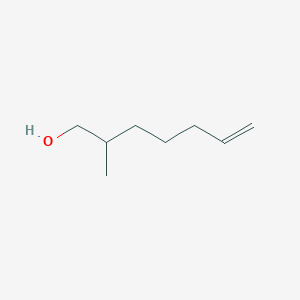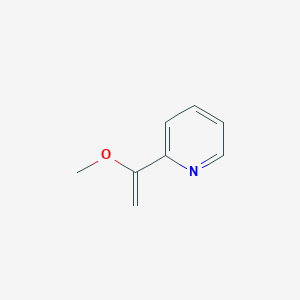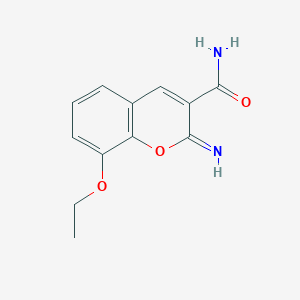
2,3,7,8-Tetrabromodibenzofuran
Descripción general
Descripción
2,3,7,8-Tetrabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. It is an industrial by-product and pollutant, often found as an impurity in products and processes utilizing brominated compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,7,8-Tetrabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 2,3,7,8-positions of the dibenzofuran molecule .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily produced as an unwanted by-product during the manufacturing of brominated flame retardants and other brominated compounds .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetrabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated dibenzo-p-dioxins.
Reduction: Reduction reactions can remove bromine atoms, converting the compound into less brominated derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone
Major Products Formed
Oxidation: Brominated dibenzo-p-dioxins.
Reduction: Less brominated dibenzofurans.
Substitution: Halogenated dibenzofurans with different halogen atoms
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrabromodibenzofuran has several scientific research applications:
Mecanismo De Acción
2,3,7,8-Tetrabromodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analog with similar toxicological properties.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated compound with comparable environmental and biological effects.
2,3,7,8-Pentabromodibenzofuran: A more brominated derivative with increased toxicity.
Uniqueness
2,3,7,8-Tetrabromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and toxicological profile. Its presence as an impurity in industrial processes and its environmental persistence make it a compound of significant interest in environmental and toxicological studies .
Propiedades
IUPAC Name |
2,3,7,8-tetrabromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRVQXNLHZQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073605 | |
| Record name | 2,3,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67733-57-7 | |
| Record name | 2,3,7,8-Tetrabromodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67733-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,7,8-Tetrabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,7,8-TETRABROMODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0PVY4W34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,7,8-Tetrabromodibenzofuran exert its effects on a molecular level? What are the downstream consequences?
A: this compound (TBDF) primarily acts by binding to the aryl hydrocarbon receptor (AhR) [, ]. This interaction leads to changes in gene expression, particularly those involved in xenobiotic metabolism []. For instance, TBDF exposure was found to upregulate phase I xenobiotic metabolizing enzyme (XME) genes, such as Cyp1a1, Cyp1a2, and Fmo3 in infant mice []. In addition, TBDF exposure can suppress the immune response, as evidenced by the inhibition of the immunoglobulin M (IgM) antibody forming cell response observed in mice [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not contain detailed spectroscopic data, this compound is a halogenated aromatic compound. Its molecular formula is C12H4Br4O and its molecular weight is 495.78 g/mol.
Q3: Can you elaborate on the formation of this compound during thermal degradation processes?
A: Research indicates that this compound (TBDF) can be generated as a byproduct during the thermal decomposition of certain brominated flame retardants. For example, pyrolysis of the polybrominated biphenyl (PBB) fire retardant, FireMaster FF-1, at temperatures between 380-400°C resulted in the formation of TBDF []. Similarly, thermolysis of polybrominated diphenyl ether (PBDPE) flame retardants at temperatures ranging from 510-630°C also yielded TBDF []. These findings highlight the potential for unintentional production of TBDF during thermal events involving specific brominated flame retardants.
Q4: What are the potential long-term effects of perinatal exposure to this compound in mice?
A: Perinatal exposure of mice to TBDF has been linked to several adverse effects, including liver enlargement and altered gene expression in the liver, particularly a significant decrease in Tff3 gene expression []. Additionally, these mice displayed impaired ultrasonic vocalizations, suggesting potential neurobehavioral deficits []. These findings emphasize the need for further research to fully understand the long-term consequences of early-life exposure to TBDF.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?
A: Analysis of environmental and biological samples for TBDF frequently involves a combination of gas chromatography and mass spectrometry (GC-MS) techniques [, ]. High-resolution mass spectrometry (HRMS) is particularly useful for identifying specific congeners of polybrominated dibenzofurans and dibenzo-p-dioxins []. These methods allow for sensitive and specific detection and quantification of TBDF in complex matrices.
Q6: What are the environmental concerns regarding this compound and similar compounds?
A: The presence of this compound (TBDF) and other polybrominated dibenzofurans (PBDFs) in the environment is a concern due to their persistence, bioaccumulation potential, and toxicity []. These compounds have been detected in various environmental compartments, including soil, seafood, and even human breast milk and serum [, ]. The widespread distribution and potential for human exposure through dietary and other pathways underscore the need for ongoing monitoring and risk assessment of TBDF and related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















